molecular formula C10H16N4OS B8324354 2-amino-N-(1-methyl-4-piperidyl)-1,3-thiazole-4-carboxamide

2-amino-N-(1-methyl-4-piperidyl)-1,3-thiazole-4-carboxamide

Cat. No.: B8324354
M. Wt: 240.33 g/mol
InChI Key: BFXDTJGQPAAUKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-N-(1-methyl-4-piperidyl)-1,3-thiazole-4-carboxamide is a useful research compound. Its molecular formula is C10H16N4OS and its molecular weight is 240.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H16N4OS

Molecular Weight

240.33 g/mol

IUPAC Name

2-amino-N-(1-methylpiperidin-4-yl)-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C10H16N4OS/c1-14-4-2-7(3-5-14)12-9(15)8-6-16-10(11)13-8/h6-7H,2-5H2,1H3,(H2,11,13)(H,12,15)

InChI Key

BFXDTJGQPAAUKY-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)NC(=O)C2=CSC(=N2)N

Origin of Product

United States

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

2-Aminothiazole-4-carboxylate hydrobromide salt (Chempacific; 1.13 g, 5.02 mmol), HATU (2.87 g, 7.53 mmol) and 4-amino-1-methylpiperidine (0.86 g, 7.53 mmol) were stirred in DMF (5 mL) and DIPEA (5.2 mL, 30.12 mmol) added. The mixture was stirred at room temperature overnight. The reaction mixture was concentrated and the residue taken up in methanol, absorbed onto an SCX column, washed with methanol and eluted with ammonia in methanol. Product containing fractions were combined, evaporated and the residue and further purified by column chromatography (5% 7N NH3 in MeOH/DCM) Product containing fractions were combined and evaporated to give the title compound as a yellow solid (635 mg, 53%).
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2.87 g
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0.86 g
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5 mL
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5.2 mL
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Yield
53%

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